molecular formula C9H17NO B12311500 N-(4-Methylcyclohexyl)acetamide CAS No. 60504-06-5

N-(4-Methylcyclohexyl)acetamide

Cat. No.: B12311500
CAS No.: 60504-06-5
M. Wt: 155.24 g/mol
InChI Key: SZDASIWYASCDLC-UHFFFAOYSA-N
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Description

N-(4-Methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H17NO. It is a derivative of acetamide, where the acetamide group is attached to a 4-methylcyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Methylcyclohexyl)acetamide can be synthesized through the reaction of 4-methylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the amine reacting with the acylating agent to form the desired acetamide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylcyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Methylcyclohexyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The acetamide group may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    N-Cyclohexylacetamide: Similar structure but lacks the methyl group on the cyclohexyl ring.

    N-(4-Ethylcyclohexyl)acetamide: Similar structure with an ethyl group instead of a methyl group.

    N-(4-Methylphenyl)acetamide: Contains a phenyl ring instead of a cyclohexyl ring.

Comparison: N-(4-Methylcyclohexyl)acetamide is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its physical properties compared to similar compounds .

Properties

CAS No.

60504-06-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(4-methylcyclohexyl)acetamide

InChI

InChI=1S/C9H17NO/c1-7-3-5-9(6-4-7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11)

InChI Key

SZDASIWYASCDLC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C

Origin of Product

United States

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